molecular formula C10H5ClF3N B063325 7-Chloro-2-(trifluoromethyl)quinoline CAS No. 176722-70-6

7-Chloro-2-(trifluoromethyl)quinoline

Cat. No.: B063325
CAS No.: 176722-70-6
M. Wt: 231.6 g/mol
InChI Key: LHHRZPSINYXZPX-UHFFFAOYSA-N
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Description

7-Chloro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(trifluoromethyl)quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, 2-Propyl-3-iodoquinoline can be transformed into 2-Propyl-3-(trifluoromethyl)quinoline using ClCF2CO2Me, CuI, and KF under reflux in DMF . Another method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize catalytic processes and efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activity . The exact pathways and targets depend on the specific application and the structure of the derivative used .

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-(trifluoromethyl)quinoline
  • 7-Bromo-2-(trifluoromethyl)quinoline
  • 7-Iodo-2-(trifluoromethyl)quinoline

Uniqueness

7-Chloro-2-(trifluoromethyl)quinoline is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, while the trifluoromethyl group enhances the compound’s stability and biological activity .

Properties

IUPAC Name

7-chloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHRZPSINYXZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452649
Record name 7-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176722-70-6
Record name 7-chloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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